1H-Pyrazole-3,5-dimethanol

Description

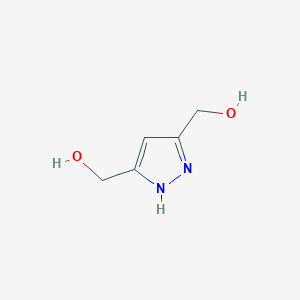

Structure

3D Structure

Properties

IUPAC Name |

[3-(hydroxymethyl)-1H-pyrazol-5-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O2/c8-2-4-1-5(3-9)7-6-4/h1,8-9H,2-3H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CEMYSBRDJZPNNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NN=C1CO)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60400406 | |

| Record name | 1H-Pyrazole-3,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

142179-08-6 | |

| Record name | 1H-Pyrazole-3,5-dimethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60400406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1H-Pyrazole-3,5-dimethanol from Hydrazine and Dicarbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust synthetic pathway for 1H-Pyrazole-3,5-dimethanol, a valuable building block in medicinal chemistry and materials science. While a direct one-pot synthesis from a di-hydroxymethylated dicarbonyl compound and hydrazine is not well-documented, this guide details a reliable multi-step approach starting from readily available precursors. The synthesis involves the formation of a pyrazole core via the classical Knorr cyclocondensation, followed by functional group manipulations to yield the target diol.

This document provides detailed experimental protocols, tabulated quantitative data for each synthetic step, and logical workflow diagrams to facilitate replication and adaptation in a research and development setting.

Synthetic Strategy Overview

The synthesis of this compound is achieved through a four-step process, commencing with the synthesis of a 3,5-disubstituted pyrazole precursor. This precursor is then systematically oxidized, esterified, and finally reduced to afford the desired this compound.

The overall synthetic workflow is depicted below:

A Technical Guide to 1H-Pyrazole-3,5-dimethanol: Synthesis, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1H-Pyrazole-3,5-dimethanol (CAS No. 142179-08-6), a versatile heterocyclic compound. The guide details its molecular structure, physicochemical properties, and a key synthetic route. Furthermore, it explores the broader biological activities of the pyrazole scaffold, highlighting its significance in medicinal chemistry and drug discovery. This document is intended to serve as a foundational resource for researchers and professionals engaged in the fields of organic synthesis, medicinal chemistry, and drug development.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. The pyrazole ring is a prominent scaffold in a multitude of biologically active compounds, demonstrating a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound, with its two reactive hydroxymethyl groups, presents itself as a valuable building block for the synthesis of diverse and complex molecular architectures with potential therapeutic applications.

Molecular Structure and Properties

This compound is characterized by a central pyrazole ring with hydroxymethyl (-CH2OH) substituents at the 3 and 5 positions. These hydroxyl groups are significant as they can participate in hydrogen bonding and serve as points for further chemical modification.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 142179-08-6 | |

| Molecular Formula | C₅H₈N₂O₂ | [1] |

| Molecular Weight | 128.13 g/mol | |

| IUPAC Name | (1H-pyrazol-3,5-diyl)dimethanol | |

| Predicted XlogP | -1.5 | [2] |

| Monoisotopic Mass | 128.05858 Da | [2] |

Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show signals for the methylene protons of the hydroxymethyl groups, the C4 proton of the pyrazole ring, and the N-H proton.

-

¹³C NMR: The carbon NMR spectrum would exhibit distinct signals for the two carbons of the hydroxymethyl groups and the three carbons of the pyrazole ring.

-

IR Spectroscopy: The infrared spectrum will prominently feature a broad absorption band corresponding to the O-H stretching of the hydroxyl groups, along with characteristic absorptions for C-H, C=N, and C-C bonds of the pyrazole ring.

-

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound.

Synthesis of this compound

The synthesis of pyrazole derivatives typically involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or a substituted hydrazine. A common route to this compound involves the reduction of a corresponding pyrazole-3,5-dicarboxylate ester.

Experimental Protocol: Reduction of Diethyl 1H-pyrazole-3,5-dicarboxylate

This section outlines a general experimental procedure for the synthesis of this compound via the reduction of a suitable precursor.

Materials:

-

Diethyl 1H-pyrazole-3,5-dicarboxylate

-

Lithium aluminium hydride (LiAlH₄)

-

Anhydrous tetrahydrofuran (THF)

-

Sodium sulfate (Na₂SO₄)

-

Ethyl acetate

-

Hexane

Procedure:

-

A solution of diethyl 1H-pyrazole-3,5-dicarboxylate in anhydrous THF is added dropwise to a stirred suspension of lithium aluminium hydride in anhydrous THF at 0 °C under an inert atmosphere.

-

The reaction mixture is then allowed to warm to room temperature and stirred for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction is quenched by the sequential addition of water and a sodium hydroxide solution.

-

The resulting mixture is filtered, and the filtrate is dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to afford pure this compound.

Note: This is a generalized protocol and may require optimization for specific laboratory conditions and scales.

Visualization of Synthetic Pathway

The following diagram illustrates the general synthetic workflow for pyrazole derivatives, adaptable for the synthesis of this compound.

Caption: General workflow for pyrazole synthesis.

Applications in Drug Development

The pyrazole nucleus is a well-established pharmacophore found in numerous approved drugs. Its derivatives have been reported to exhibit a wide range of biological activities, making them attractive candidates for drug discovery and development.

Known Biological Activities of Pyrazole Derivatives

The following table summarizes some of the key biological activities associated with the pyrazole scaffold.

| Biological Activity | Description |

| Anti-inflammatory | Inhibition of inflammatory pathways, such as cyclooxygenase (COX) enzymes. |

| Antimicrobial | Activity against various strains of bacteria and fungi.[3][4] |

| Anticancer | Cytotoxic effects against various cancer cell lines through different mechanisms of action.[5][6] |

| Antiviral | Inhibition of viral replication. |

| Analgesic | Pain-relieving properties. |

The presence of the two hydroxymethyl groups in this compound offers opportunities for the synthesis of a diverse library of derivatives. These derivatives can be designed to interact with specific biological targets, thereby modulating their function and potentially leading to the development of novel therapeutic agents. The hydroxyl groups can be readily modified to form esters, ethers, and other functional groups, allowing for the fine-tuning of the molecule's physicochemical and pharmacological properties.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in medicinal chemistry and drug discovery. Its straightforward synthesis and the presence of two reactive hydroxyl groups make it an attractive starting material for the generation of novel pyrazole derivatives. The broad spectrum of biological activities associated with the pyrazole scaffold further underscores the importance of exploring the therapeutic potential of this compound and its analogues. Further research into the synthesis of novel derivatives and their comprehensive biological evaluation is warranted to fully exploit the potential of this versatile molecule.

References

- 1. This compound | 142179-08-6 | Benchchem [benchchem.com]

- 2. PubChemLite - this compound (C5H8N2O2) [pubchemlite.lcsb.uni.lu]

- 3. jocpr.com [jocpr.com]

- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of a Potent Cytotoxic Pyrazole with Anti-Breast Cancer Activity That Alters Multiple Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Effects of 1,3,5-triphenyl-4,5-dihydro-1H-pyrazole derivatives on cell-cycle and apoptosis in human acute leukemia cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Spectroscopic Data of 1H-Pyrazole-3,5-dimethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1H-Pyrazole-3,5-dimethanol. Due to the limited availability of direct experimental spectra for this specific compound in peer-reviewed literature, this document outlines a well-established synthetic route and presents predicted spectroscopic data based on the analysis of its precursors and structurally similar pyrazole derivatives. This information is intended to serve as a valuable resource for researchers in the fields of medicinal chemistry, materials science, and organic synthesis.

Synthesis of this compound

A reliable method for the synthesis of this compound is the reduction of a corresponding 1H-pyrazole-3,5-dicarboxylate ester. Diethyl 1H-pyrazole-3,5-dicarboxylate serves as a readily available starting material for this transformation. The reduction can be effectively achieved using a powerful reducing agent such as Lithium Aluminum Hydride (LiAlH₄) in an anhydrous ethereal solvent.

Experimental Protocol: Reduction of Diethyl 1H-pyrazole-3,5-dicarboxylate

The following is a generalized experimental protocol for the synthesis of this compound:

-

Reaction Setup: A dry, three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

-

Reagent Preparation: A solution of diethyl 1H-pyrazole-3,5-dicarboxylate in anhydrous tetrahydrofuran (THF) is prepared and placed in the dropping funnel.

-

Reduction: A suspension of Lithium Aluminum Hydride (LiAlH₄) in anhydrous THF is prepared in the reaction flask and cooled in an ice bath. The solution of the diethyl ester is then added dropwise to the LiAlH₄ suspension with vigorous stirring.

-

Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) to ensure the complete consumption of the starting material.

-

Quenching: Upon completion, the reaction is carefully quenched by the sequential dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and finally, more water, while maintaining the temperature below 20°C.

-

Work-up and Purification: The resulting solid is filtered off and washed with THF. The filtrate is then dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization or column chromatography.

Diagram of the Synthetic Pathway

Caption: Synthetic route to this compound.

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the known spectral data of the precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate[1], and other closely related pyrazole derivatives. It is important to note that these are theoretical values and may differ from experimental results.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~6.4 | s | 1H | H-4 (pyrazole ring) |

| ~4.6 | s | 4H | -CH₂OH |

| ~3.5 | br s | 2H | -OH |

| ~13.0 | br s | 1H | N-H |

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C-3 and C-5 (pyrazole ring) |

| ~105 | C-4 (pyrazole ring) |

| ~55 | -CH₂OH |

Solvent: DMSO-d₆

Table 3: Predicted IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H stretch (alcohol) and N-H stretch |

| 3120 | Medium | C-H stretch (aromatic) |

| 2950-2850 | Medium | C-H stretch (aliphatic) |

| 1580 | Medium | C=N stretch (pyrazole ring) |

| 1450 | Medium | C=C stretch (pyrazole ring) |

| 1050 | Strong | C-O stretch (primary alcohol) |

Table 4: Predicted Mass Spectrometry Data

| m/z | Interpretation |

| 128 | [M]⁺ (Molecular Ion) |

| 111 | [M - OH]⁺ |

| 97 | [M - CH₂OH]⁺ |

| 81 | [M - 2xOH - H]⁺ |

Structural Elucidation Workflow

The structural confirmation of this compound would involve a combination of the spectroscopic techniques outlined above.

Caption: Spectroscopic workflow for structural elucidation.

Disclaimer: The spectroscopic data presented in this document are predicted values based on analogous compounds and established principles of spectroscopy. Experimental verification is required for definitive structural confirmation.

References

An In-depth Technical Guide to the Solubility and Stability of 1H-Pyrazole-3,5-dimethanol

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the known and predicted solubility and stability characteristics of 1H-Pyrazole-3,5-dimethanol. Due to a lack of extensive publicly available data for this specific compound, this guide offers a detailed analysis based on its chemical structure and data from related pyrazole compounds. Furthermore, it presents robust experimental protocols for researchers to determine these critical parameters in a laboratory setting. This document is intended to be a valuable resource for scientists and professionals working with this compound in pharmaceutical development and other research applications.

Introduction to this compound

This compound is a heterocyclic organic compound featuring a pyrazole ring substituted with two hydroxymethyl groups at the 3 and 5 positions. The pyrazole nucleus is a common scaffold in many biologically active compounds, and the hydroxymethyl groups offer sites for further chemical modification, making it a potentially valuable building block in medicinal chemistry.[1] An understanding of its solubility and stability is fundamental for its application in drug discovery and development, including formulation, storage, and biological testing.

Solubility Profile

As of the date of this publication, specific quantitative solubility data for this compound in common laboratory solvents is not widely available in peer-reviewed literature or chemical databases. However, a qualitative assessment of its expected solubility can be made based on its molecular structure.

Predicted Solubility Characteristics

The key structural features of this compound that influence its solubility are the pyrazole ring and the two hydroxymethyl (-CH2OH) groups.

-

Polarity and Hydrogen Bonding: The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. This significantly increases the polarity of the molecule compared to the parent pyrazole or its alkyl-substituted analogs.

-

Expected Solubility: Due to its high potential for hydrogen bonding, this compound is predicted to be readily soluble in polar protic solvents such as water, ethanol, and methanol. It is also expected to be soluble in polar aprotic solvents like DMSO and DMF. Its solubility is likely to be lower in non-polar solvents such as hexane and toluene.

Comparative Solubility of Related Pyrazole Compounds

To provide a contextual reference, the table below summarizes the available solubility data for pyrazole and 3,5-dimethylpyrazole. It is anticipated that this compound would exhibit higher solubility in polar solvents than these less polar analogs.

| Compound | Solvent | Solubility | Temperature (°C) |

| Pyrazole | Water | Soluble | 25 |

| Cyclohexane | 0.577 moles/L | 31.8 | |

| Benzene | 0.31 moles/L | 5.2 | |

| 3,5-Dimethylpyrazole | Water | Soluble | 25 |

| Methanol | 0.1 g/mL | 25 | |

| Polar Organic Solvents | Dissolves well | Not Specified |

Data compiled from various sources.[2][3][4]

Stability Profile

Detailed stability studies for this compound are not readily found in the public domain. However, the general chemical stability of the pyrazole ring is well-documented.

Predicted Stability Characteristics

-

Thermal Stability: Pyrazole and its derivatives are generally known for their good thermal stability due to the aromaticity of the ring system.[5] However, the presence of functional groups can influence this.

-

pH Stability: The stability of some pyrazole derivatives can be pH-dependent. For instance, certain pyrazole esters have been shown to degrade in basic buffer solutions.[6] While this compound does not contain an ester group, its stability at different pH values should be experimentally verified.

-

Oxidative and Reductive Stability: The pyrazole ring is generally resistant to oxidation and reduction, although the hydroxymethyl groups can be oxidized under appropriate conditions.[1]

-

Light Sensitivity: Photostability should be evaluated as per ICH guidelines, as aromatic systems can sometimes be susceptible to degradation upon exposure to UV or visible light.

Experimental Protocols

Given the absence of comprehensive data, the following protocols provide a framework for determining the solubility and stability of this compound.

Visual Workflow for Solubility and Stability Testing

Protocol for Qualitative Solubility Determination

This test provides a rapid assessment of solubility in various solvents.

-

Preparation: Add approximately 1-2 mg of this compound to a small, clean, and dry test tube.

-

Solvent Addition: Add 0.5 mL of the desired solvent (e.g., water, ethanol, DMSO, acetone, THF, hexane) to the test tube.

-

Mixing: Vigorously agitate the test tube for 30-60 seconds.

-

Observation: Visually inspect the solution.

-

Soluble: The solid completely dissolves, and the solution is clear.

-

Partially Soluble: Some of the solid dissolves, but undissolved particles remain.

-

Insoluble: The solid does not appear to dissolve.

-

-

Record: Document the observations for each solvent.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

This method determines the equilibrium solubility and is considered a gold standard.[7]

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent in a sealed container (e.g., a glass vial). The excess solid ensures that a saturated solution is formed.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).[8]

-

Phase Separation: Separate the undissolved solid from the solution by centrifugation or filtration through a syringe filter (e.g., 0.22 µm). This step is critical to avoid suspended particles in the sample for analysis.[7]

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Analyze the saturated solution and the standard solutions using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy.[9]

-

Construct a calibration curve from the standard solutions.

-

Determine the concentration of this compound in the saturated solution by interpolating from the calibration curve.

-

-

Calculation: Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or mol/L).

Protocol for Stability Testing

This protocol is based on the principles outlined in the ICH Q1A (R2) guidelines for stability testing of new drug substances.[2][10][11][12][13]

-

Sample Preparation: Prepare solutions of this compound in relevant solvents or proposed formulation buffers. Also, store a sample of the solid compound.

-

Storage Conditions: Store the samples under various conditions to assess stability:

-

Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

-

Intermediate: 30°C ± 2°C / 65% RH ± 5% RH

-

Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

-

Photostability: Expose the sample to a controlled light source as per ICH Q1B guidelines.

-

pH Stability: Prepare solutions in buffers of varying pH (e.g., pH 2, 7, and 10) and store at a controlled temperature.

-

-

Testing Frequency: Analyze the samples at predetermined time points. For accelerated studies, this might be 0, 1, 3, and 6 months. For long-term studies, it could be 0, 3, 6, 9, 12, 18, 24, and 36 months.[2][13]

-

Analytical Method: Use a stability-indicating analytical method, typically HPLC, that can separate the parent compound from any potential degradation products. The method should be validated for specificity, linearity, accuracy, and precision.

-

Evaluation: At each time point, assess the samples for:

-

Appearance (e.g., color change, precipitation).

-

Assay of this compound (to determine any decrease in concentration).

-

Presence of degradation products.

-

-

Data Analysis: Analyze the data to determine the degradation kinetics and establish a re-test period or shelf life under specific storage conditions.

Conclusion

While specific quantitative data on the solubility and stability of this compound is currently limited in public literature, its chemical structure provides a strong basis for predicting its behavior. The presence of two hydroxymethyl groups suggests good solubility in polar solvents. The pyrazole core implies a generally stable molecule, though this requires experimental confirmation. The protocols outlined in this guide offer a robust framework for researchers to systematically determine these critical physicochemical properties, thereby enabling the effective use of this compound in research and development.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. database.ich.org [database.ich.org]

- 3. 3,5-Dimethyl-1H-pyrazole, 99% | Fisher Scientific [fishersci.ca]

- 4. 3,5-Dimethylpyrazole - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. please : how can i test the solubility in hplc please ? - Page 2 - Chromatography Forum [chromforum.org]

- 9. pharmaguru.co [pharmaguru.co]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]

- 12. pharma.gally.ch [pharma.gally.ch]

- 13. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

The Genesis of a Versatile Scaffold: Discovery and First Synthesis of 1H-Pyrazole-3,5-dimethanol

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide details the discovery and first viable synthetic pathway for 1H-Pyrazole-3,5-dimethanol, a heterocyclic compound with significant potential in medicinal chemistry and materials science. While a singular "discovery" event is not documented, its synthesis is a logical progression in the exploration of pyrazole chemistry, a class of compounds known for a wide array of biological activities.[1][2][3] The most direct and efficient synthesis involves a two-step process: the formation of a pyrazole dicarboxylate precursor, followed by its reduction to the target dimethanol. This document provides a comprehensive overview of the synthetic methodologies, including detailed experimental protocols and characterization data for the key intermediates.

Introduction: The Pyrazole Core in Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] The term "pyrazole" was first coined by Ludwig Knorr in 1883.[4] The first naturally occurring pyrazole, 1-pyrazolyl-alanine, was isolated from watermelon seeds in 1959.[1] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties.[1][2][3] This has led to their incorporation into numerous commercially available drugs. The versatile nature of the pyrazole ring allows for extensive functionalization, enabling the synthesis of diverse compound libraries for screening and development.

The Synthetic Pathway to this compound

The synthesis of this compound is achieved through a two-step process. The first step involves the synthesis of a dialkyl 1H-pyrazole-3,5-dicarboxylate. This is followed by the reduction of the ester groups to hydroxyl groups.

Step 1: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

The precursor, dimethyl 1H-pyrazole-3,5-dicarboxylate, can be synthesized from 3,5-pyrazoledicarboxylic acid and methanol.[5]

Experimental Protocol:

A mixture of 31.7 g (0.203 mol) of 3,5-pyrazoledicarboxylic acid and 125 mL of methanol is prepared in a suitable reaction vessel. The mixture is then saturated with gaseous HCl. The reaction mixture is heated to reflux for 3 hours and subsequently allowed to stand overnight at room temperature. The resulting precipitate is collected by filtration and washed with methanol to yield the final product.[5]

Quantitative Data:

| Product | Yield | Melting Point | Appearance |

| Dimethyl 1H-pyrazole-3,5-dicarboxylate | 63% | 142-143 °C | White crystalline solid |

Characterization Data of Dimethyl 1H-pyrazole-3,5-dicarboxylate:

| Technique | Data |

| ¹H NMR (in CDCl₃, 400 MHz) | δ 7.34 (s, 1H), 3.96 (s, 6H)[5] |

| IR (cm⁻¹) | 3105 (N-H stretch), 1710 (C=O stretch), 1240 (C-O-C stretch)[5] |

Step 2: Synthesis of this compound via Reduction

The second step involves the reduction of the diester, dimethyl 1H-pyrazole-3,5-dicarboxylate, to the target diol, this compound. This is a standard transformation for which lithium aluminum hydride (LiAlH₄) is a powerful and effective reducing agent.[6][7]

Inferred Experimental Protocol:

Disclaimer: The following protocol is inferred from standard organic chemistry procedures for the reduction of esters using LiAlH₄, as a specific detailed protocol for this exact transformation was not found in the searched literature.

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel under an inert atmosphere (e.g., nitrogen or argon), a suspension of lithium aluminum hydride (a molar excess, typically 2-3 equivalents relative to the ester) in anhydrous diethyl ether or tetrahydrofuran (THF) is prepared. The suspension is cooled in an ice bath. A solution of dimethyl 1H-pyrazole-3,5-dicarboxylate in the same anhydrous solvent is then added dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature or gently heated to ensure the completion of the reaction, which can be monitored by thin-layer chromatography (TLC).

Upon completion, the reaction is carefully quenched by the sequential slow addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then again water (Fieser workup). The resulting granular precipitate is removed by filtration, and the filter cake is washed with additional solvent. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield this compound. Further purification can be achieved by recrystallization or column chromatography if necessary.

Quantitative and Characterization Data for this compound:

Specific yield, melting point, and spectral data for this compound were not available in the searched literature. Researchers undertaking this synthesis would need to characterize the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry to confirm its identity and purity.

Logical and Experimental Workflow

The synthesis of this compound follows a logical progression from a commercially available or readily synthesized starting material to the desired product through a series of well-established chemical transformations.

Biological Significance and Future Directions

While specific biological activities for this compound have not been extensively reported, the broader class of pyrazole derivatives is well-established for its diverse pharmacological effects. The presence of two hydroxyl groups in this compound offers valuable handles for further chemical modifications, making it an attractive building block for the synthesis of more complex molecules with potential therapeutic applications. These hydroxyl groups can be oxidized to aldehydes or carboxylic acids, or they can be esterified or etherified to generate a wide range of derivatives for structure-activity relationship (SAR) studies.

The potential signaling pathways that could be modulated by derivatives of this compound are vast, given the known targets of other pyrazole-containing compounds, which include enzymes such as kinases and cyclooxygenases, as well as various receptors.

Conclusion

The synthesis of this compound represents a straightforward yet important advancement in heterocyclic chemistry. Although its specific discovery is not pinpointed to a single event, its synthesis is a logical extension of established methodologies for creating functionalized pyrazoles. The two-step synthesis from 3,5-pyrazoledicarboxylic acid provides a reliable route to this versatile building block. The lack of extensive biological data for the parent compound highlights an opportunity for future research to explore its potential in drug discovery and materials science. The detailed protocols and data presented in this guide serve as a valuable resource for researchers aiming to synthesize and further investigate this promising pyrazole derivative.

References

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications : Oriental Journal of Chemistry [orientjchem.org]

- 4. Pyrazole - Wikipedia [en.wikipedia.org]

- 5. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. uploads.strikinglycdn.com [uploads.strikinglycdn.com]

Theoretical and Computational Insights into 1H-Pyrazole-3,5-dimethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-3,5-dimethanol is a heterocyclic compound of interest in medicinal chemistry and materials science due to the versatile reactivity of its pyrazole core and the presence of two primary alcohol functionalities. This technical guide provides a comprehensive overview of the theoretical studies and computational modeling of this compound. It details the molecular structure, electronic properties, and spectroscopic features predicted by computational methods. Furthermore, this document outlines generalized experimental protocols for the synthesis and characterization of hydroxymethyl-substituted pyrazoles, providing a foundational framework for researchers in the field.

Introduction

Pyrazoles are a class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. They are a common scaffold in numerous pharmaceuticals and agrochemicals due to their diverse biological activities. The subject of this guide, this compound, is a derivative featuring hydroxymethyl groups at the 3 and 5 positions of the pyrazole ring. These functional groups offer sites for further chemical modification, making it a valuable building block in the synthesis of more complex molecules.

Computational modeling, particularly Density Functional Theory (DFT), has become an indispensable tool in understanding the structure-property relationships of such molecules.[1][2] This guide will delve into the theoretical aspects of this compound, leveraging computational data from analogous pyrazole structures to predict its characteristics.

Theoretical Studies and Computational Modeling

Due to the limited availability of direct experimental and computational data for this compound in the current literature, this section will present predicted data based on well-established computational methodologies applied to closely related pyrazole derivatives. The methods described are standard in the field and are expected to provide reliable predictions for the target molecule.

Computational Methodology

Quantum chemical calculations are typically performed using Density Functional Theory (DFT), a method that offers a good balance between accuracy and computational cost.[3] The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is a widely used and robust choice for such calculations on organic molecules.[1][3] A common basis set for these calculations is 6-311++G(d,p), which provides a good description of the electronic structure.[1][4]

The general workflow for the computational study of a molecule like this compound is as follows:

Predicted Molecular Geometry

The geometry of this compound can be optimized using DFT calculations to determine key structural parameters. While specific data for this molecule is not available, Table 1 presents typical bond lengths and angles for the pyrazole ring and its substituents, derived from computational studies of similar pyrazole derivatives.[4][5]

Table 1: Predicted Geometric Parameters for a Generic 3,5-Disubstituted Pyrazole Ring

| Parameter | Predicted Value (Å or °) |

| Bond Lengths (Å) | |

| N1-N2 | 1.35 - 1.38 |

| N2-C3 | 1.32 - 1.35 |

| C3-C4 | 1.40 - 1.43 |

| C4-C5 | 1.38 - 1.41 |

| C5-N1 | 1.33 - 1.36 |

| C3-C(substituent) | 1.50 - 1.53 |

| C5-C(substituent) | 1.50 - 1.53 |

| **Bond Angles (°) ** | |

| C5-N1-N2 | 111 - 113 |

| N1-N2-C3 | 105 - 107 |

| N2-C3-C4 | 110 - 112 |

| C3-C4-C5 | 104 - 106 |

| C4-C5-N1 | 108 - 110 |

Electronic Properties

The electronic properties of a molecule, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, provide insights into its reactivity. The HOMO-LUMO energy gap is an indicator of chemical stability.[5] For pyrazole derivatives, the HOMO is typically localized on the pyrazole ring, while the LUMO distribution can vary depending on the substituents.

Table 2: Predicted Electronic Properties for a Generic Hydroxymethyl-Substituted Pyrazole

| Property | Predicted Value |

| HOMO Energy | -6.0 to -7.0 eV |

| LUMO Energy | -0.5 to -1.5 eV |

| HOMO-LUMO Gap | 4.5 to 6.5 eV |

| Dipole Moment | 2.0 to 3.0 Debye |

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity. The molecular electrostatic potential (MEP) map is another useful tool to visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack. For this compound, the regions around the nitrogen atoms and the oxygen atoms of the hydroxymethyl groups are expected to have a negative electrostatic potential, making them susceptible to electrophilic attack.

Experimental Protocols

This section outlines generalized experimental procedures for the synthesis and characterization of 3,5-disubstituted pyrazoles, which can be adapted for the synthesis of this compound.

Synthesis

A common method for the synthesis of 3,5-disubstituted pyrazoles is the condensation reaction between a 1,3-dicarbonyl compound and hydrazine or its derivatives.[6] For the synthesis of this compound, a suitable starting material would be a 1,3-dicarbonyl compound with protected hydroxyl groups.

General Protocol:

-

A solution of the protected 1,3-dicarbonyl precursor (1 equivalent) in a suitable solvent (e.g., ethanol) is prepared.

-

Hydrazine hydrate (1 to 1.2 equivalents) is added to the solution.

-

The reaction mixture is heated to reflux and monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

The protecting groups on the hydroxymethyl functionalities are removed under appropriate conditions to yield the final product.

Characterization

The synthesized this compound can be characterized using various spectroscopic techniques.

Table 3: Expected Spectroscopic Data for this compound

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the C4-H proton of the pyrazole ring. - A broad singlet for the N1-H proton. - A singlet for the methylene protons (-CH₂OH). - A triplet for the hydroxyl protons (-OH), which may exchange with D₂O. |

| ¹³C NMR | - Signals for the C3 and C5 carbons of the pyrazole ring. - A signal for the C4 carbon of the pyrazole ring. - A signal for the methylene carbons (-CH₂OH). |

| FT-IR (cm⁻¹) | - A broad band around 3200-3400 for the O-H and N-H stretching. - Bands around 2850-2950 for C-H stretching. - Bands in the 1400-1600 region for the pyrazole ring stretching. - A band around 1000-1100 for C-O stretching. |

| Mass Spectrometry | - A molecular ion peak corresponding to the molecular weight of this compound (C₅H₈N₂O₂). |

Potential Applications in Drug Development

The pyrazole scaffold is a well-known pharmacophore present in many approved drugs. The hydroxymethyl groups of this compound provide handles for the synthesis of libraries of new pyrazole derivatives. These derivatives can be screened for various biological activities, including but not limited to, anti-inflammatory, antimicrobial, and anticancer properties.[7][8] Computational docking studies can be employed to predict the binding of these derivatives to biological targets, thus guiding the drug discovery process.

References

- 1. researchgate.net [researchgate.net]

- 2. Computational investigation of the structure and antioxidant activity of some pyrazole and pyrazolone derivatives | Journament [journament.com]

- 3. explorationpub.com [explorationpub.com]

- 4. researchgate.net [researchgate.net]

- 5. Comprehensive DFT study of 3-(2-furyl)-1 H-pyrazole-5-carboxylic acid: structural, spectroscopic, and electronic properties with optoelectronic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. jocpr.com [jocpr.com]

- 7. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 8. chemrxiv.org [chemrxiv.org]

Reactivity of Hydroxyl Groups in 1H-Pyrazole-3,5-dimethanol: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1H-Pyrazole-3,5-dimethanol is a versatile heterocyclic building block with two primary hydroxyl groups, offering multiple avenues for chemical modification. The reactivity of these hydroxyl groups is influenced by the electronic nature of the pyrazole ring, presenting opportunities for selective functionalization. This technical guide provides a comprehensive overview of the expected reactivity of the hydroxyl groups in this compound, including proposed reaction pathways for esterification, etherification, oxidation, and protection. Detailed hypothetical experimental protocols and data are presented to facilitate further research and application in drug discovery and materials science.

Introduction

The pyrazole nucleus is a prominent scaffold in medicinal chemistry and materials science due to its diverse biological activities and coordination properties. This compound, possessing two symmetrically placed primary alcohol functionalities, is a particularly interesting derivative for creating novel molecular architectures. The presence of two reactive sites allows for the synthesis of mono- or di-substituted derivatives, enabling the fine-tuning of physicochemical properties such as solubility, lipophilicity, and hydrogen bonding capacity. Understanding the reactivity of the hydroxyl groups is crucial for the strategic design and synthesis of new pyrazole-based compounds.

Electronic and Steric Considerations

The pyrazole ring is an electron-withdrawing heterocycle, which is expected to decrease the nucleophilicity of the oxygen atoms of the hydroxymethyl groups compared to simple aliphatic alcohols. This effect is due to the inductive effect of the aromatic ring. The two hydroxyl groups are chemically equivalent due to the symmetry of the molecule, assuming the pyrazole NH is not substituted. This equivalence implies that achieving selective mono-functionalization requires careful control of reaction conditions, such as stoichiometry, temperature, and the use of bulky reagents.

Key Reactions of the Hydroxyl Groups

The hydroxyl groups of this compound are amenable to a variety of common alcohol transformations. The following sections outline the expected reactivity and provide hypothetical experimental protocols for key reactions.

Esterification

Esterification of the hydroxyl groups can be achieved using various acylating agents. The reaction can theoretically proceed to yield either the mono-ester or the di-ester, depending on the stoichiometry of the acylating agent and the reaction conditions.

Reaction Scheme: Esterification

Caption: Proposed reaction pathway for the esterification of this compound.

Table 1: Hypothetical Quantitative Data for Esterification

| Product | Acylating Agent | Stoichiometry (Acylating Agent:Diol) | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| Mono-acetate | Acetyl chloride | 1:1 | Pyridine | DCM | 0 to RT | 60-70 |

| Di-acetate | Acetyl chloride | 2.2:1 | Pyridine | DCM | RT | >90 |

| Mono-benzoate | Benzoyl chloride | 1:1 | Triethylamine | THF | 0 to RT | 50-60 |

| Di-benzoate | Benzoyl chloride | 2.5:1 | Triethylamine | THF | RT to 50 | >85 |

Experimental Protocol: Synthesis of 3,5-bis(acetoxymethyl)-1H-pyrazole (Di-acetate)

-

To a solution of this compound (1.0 g, 7.0 mmol) in dry dichloromethane (DCM, 20 mL) under a nitrogen atmosphere, add pyridine (1.38 g, 17.5 mmol, 2.5 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.21 g, 15.4 mmol, 2.2 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with the addition of water (20 mL).

-

Separate the organic layer, and wash sequentially with 1M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (20 mL).

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the di-acetate.

Etherification

The formation of ethers can be accomplished via a Williamson ether synthesis, where the hydroxyl groups are first deprotonated with a strong base to form alkoxides, which then react with an alkyl halide.

Reaction Scheme: Etherification

Caption: Proposed reaction pathway for the etherification of this compound.

Table 2: Hypothetical Quantitative Data for Etherification

| Product | Alkylating Agent | Stoichiometry (Base:Diol:Alkylating Agent) | Base | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| Mono-benzyl ether | Benzyl bromide | 1:1:1 | NaH | THF | 0 to RT | 50-65 |

| Di-benzyl ether | Benzyl bromide | 2.2:1:2.2 | NaH | THF | RT to 60 | >80 |

| Mono-methyl ether | Methyl iodide | 1:1:1 | NaH | DMF | 0 to RT | 40-55 |

| Di-methyl ether | Methyl iodide | 2.5:1:2.5 | NaH | DMF | RT | >75 |

Experimental Protocol: Synthesis of 3,5-bis(benzyloxymethyl)-1H-pyrazole (Di-benzyl ether)

-

To a suspension of sodium hydride (60% dispersion in mineral oil, 0.62 g, 15.4 mmol, 2.2 eq) in dry tetrahydrofuran (THF, 30 mL) under a nitrogen atmosphere, add a solution of this compound (1.0 g, 7.0 mmol) in dry THF (10 mL) dropwise at 0 °C.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Add benzyl bromide (2.63 g, 15.4 mmol, 2.2 eq) dropwise to the reaction mixture.

-

Heat the reaction to reflux (approximately 66 °C) and maintain for 16 hours.

-

Monitor the reaction by TLC.

-

After cooling to room temperature, carefully quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with ethyl acetate (3 x 30 mL).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

Purify the residue by flash column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to yield the di-benzyl ether.

Oxidation

The primary hydroxyl groups can be oxidized to aldehydes or carboxylic acids using appropriate oxidizing agents. Selective oxidation to the mono-aldehyde or mono-carboxylic acid would be challenging but potentially achievable with careful control of the oxidant stoichiometry.

Reaction Scheme: Oxidation

Caption: Proposed oxidation pathways for this compound.

Table 3: Hypothetical Quantitative Data for Oxidation

| Product | Oxidizing Agent | Solvent | Temperature (°C) | Hypothetical Yield (%) |

| Pyrazole-3,5-dicarbaldehyde | PCC | DCM | RT | 60-75 |

| Pyrazole-3,5-dicarboxylic acid | KMnO₄ | Water/Pyridine | 100 | 70-85 |

| Pyrazole-3,5-dicarboxylic acid | Jones Reagent | Acetone | 0 to RT | 75-90 |

Experimental Protocol: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

-

In a round-bottom flask, dissolve this compound (1.0 g, 7.0 mmol) in a mixture of water (20 mL) and pyridine (5 mL).

-

Heat the solution to 80 °C.

-

In a separate beaker, prepare a solution of potassium permanganate (KMnO₄, 4.4 g, 28.0 mmol, 4.0 eq) in water (50 mL).

-

Add the KMnO₄ solution portion-wise to the hot pyrazole solution over 1 hour, maintaining the temperature between 80-90 °C. A brown precipitate of MnO₂ will form.

-

After the addition is complete, continue heating for an additional 2 hours.

-

Monitor the reaction by TLC (a suitable solvent system might be ethyl acetate/methanol with a small amount of acetic acid).

-

Cool the reaction mixture to room temperature and filter off the MnO₂ precipitate through a pad of celite, washing the filter cake with hot water.

-

Combine the filtrates and acidify with concentrated HCl to pH 1-2.

-

Cool the acidified solution in an ice bath to precipitate the dicarboxylic acid.

-

Collect the white precipitate by filtration, wash with cold water, and dry under vacuum.

Selective Protection

To achieve selective functionalization of one hydroxyl group, a common strategy is to first protect one of the hydroxyls with a suitable protecting group. The use of a bulky protecting group, such as a silyl ether, with one equivalent of the reagent may favor the formation of the mono-protected species.

Workflow: Selective Mono-functionalization

A Technical Guide to the Biological Activity Screening of Novel Pyrazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the biological activity screening of novel pyrazole derivatives. Pyrazole-containing compounds represent a versatile scaffold in medicinal chemistry, exhibiting a wide range of pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial activities. This document outlines detailed experimental protocols, presents key quantitative data from recent studies, and visualizes critical pathways and workflows to facilitate further research and development in this promising area.

Data Presentation: Biological Activities of Pyrazole Derivatives

The following tables summarize the quantitative data on the biological activities of various novel pyrazole derivatives as reported in recent scientific literature.

Table 1: Anticancer Activity of Novel Pyrazole Derivatives

| Compound ID | Cancer Cell Line | Assay Type | IC50 (µM) | Reference Compound | Reference IC50 (µM) | Citation |

| Compound 43 | MCF-7 (Breast) | PI3 Kinase Inhibition | 0.25 | Doxorubicin | 0.95 | [1] |

| Compound 15 | MCF-7 (Breast) | Tubulin Polymerization | 0.042 | CA-4 | - | [1] |

| Compound 15 | PC3 (Prostate) | Tubulin Polymerization | 0.61 | CA-4 | - | [1] |

| Compound 15 | A549 (Lung) | Tubulin Polymerization | 0.76 | CA-4 | - | [1] |

| Compound 29 | HepG2 (Liver) | Cytotoxicity | 10.05 | - | - | [1] |

| Compound 29 | MCF-7 (Breast) | Cytotoxicity | 17.12 | - | - | [1] |

| Compound 29 | Caco2 (Colon) | Cytotoxicity | 25.24 | - | - | [1] |

| Compound 29 | A549 (Lung) | Cytotoxicity | 29.95 | - | - | [1] |

| Compound 33 | Various | CDK2 Inhibition | 0.074 | Doxorubicin | 24.7–64.8 | [1] |

| Compound 34 | Various | CDK2 Inhibition | 0.095 | Doxorubicin | 24.7–64.8 | [1] |

| Compound 50 | HepG2 (Liver) | EGFR/VEGFR-2 Inhibition | 0.71 | Erlotinib/Sorafenib | 10.6/1.06 | [1] |

| Compound 5b | K562 (Leukemia) | Tubulin Polymerization | 0.021 | ABT-751 | - | [2] |

| Compound 5b | A549 (Lung) | Tubulin Polymerization | 0.69 | ABT-751 | - | [2] |

| Compound 5e | HCT-116 (Colon) | Xanthine Oxidase Inhibition | 3.6-24.6 | - | - | |

| Compound 9 | Various | Cytotoxicity | 3.59 (GI50) | Sorafenib | 1.90 (GI50) | [3] |

| Compound 6a | HOP-92 (Lung) | Cytotoxicity | 1.65 (GI50) | - | - | [3] |

| Compound 7 | HOP-92 (Lung) | Cytotoxicity | 1.61 (GI50) | - | - | [3] |

Table 2: Anti-inflammatory Activity of Novel Pyrazole Derivatives

| Compound ID | Target/Assay | IC50 (µM) | Selectivity Index (COX-2/COX-1) | In Vivo Model | Edema Reduction (%) | Citation |

| 3-(trifluoromethyl)-5-arylpyrazole | COX-2 | 0.02 | 225 | - | - | [4] |

| Celecoxib Analog | COX-2 | 0.04 (Ki) | - | - | - | [4] |

| Unnamed Pyrazole | 5-LOX | 0.1–0.5 | - | - | - | [4] |

| Unnamed Pyrazole | iNOS | 2–5 | - | - | - | [4] |

| Unnamed Pyrazole | DPPH Radical Scavenging | 10 | - | - | - | [4] |

| 3,5-diarylpyrazole | COX-2 | 0.01 | - | - | - | [4] |

| Pyrazole-thiazole hybrid | COX-2/5-LOX | 0.03/0.12 | - | Carrageenan-induced paw edema | 75 | [4] |

| Compound T3 | COX-2 | 0.781 | 5.96 | - | - | [5] |

| Compound T5 | COX-2 | 0.781 | 7.16 | - | - | [5] |

| Compound 9 | COX-2 | 0.01 | 344.56 | - | - | [6] |

| Compound 2g | Lipoxygenase | 80 | - | - | - | [7] |

Table 3: Antimicrobial Activity of Novel Pyrazole Derivatives

| Compound ID | Microorganism | Assay Type | Zone of Inhibition (mm) | MIC (µg/mL) | Citation |

| Compound 21a | Aspergillus niger | Agar Diffusion | 35 | 2.9-7.8 | [8] |

| Compound 21a | Staphylococcus aureus | Agar Diffusion | 22 | 62.5-125 | [8] |

| Compound 21a | Bacillus subtilis | Agar Diffusion | 30 | 62.5-125 | [8] |

| Compound 21a | Klebsiella pneumoniae | Agar Diffusion | 20 | 62.5-125 | [8] |

| Compound 21a | Escherichia coli | Agar Diffusion | 27 | 62.5-125 | [8] |

| Compound 21c | Candida albicans | Agar Diffusion | 25 | - | [8] |

| Compound 3 | Escherichia coli | Broth Dilution | - | 0.25 | [9] |

| Compound 4 | Streptococcus epidermidis | Broth Dilution | - | 0.25 | [9] |

| Compound 2 | Aspergillus niger | Broth Dilution | - | 1 | [9] |

| Compound 3c | Staphylococcus (MDR) | Broth Dilution | - | 32-64 | [10] |

| Compound 4b | Staphylococcus (MDR) | Broth Dilution | - | 32-64 | [10] |

| Compound 4a | Mycobacterium tuberculosis | Broth Dilution | - | - | [10] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly employed in the biological screening of pyrazole derivatives.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

-

96-well microplates

-

Test pyrazole derivatives

-

Human cancer cell lines (e.g., MCF-7, A549, HepG2)

-

Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

MTT solution (5 mg/mL in PBS)

-

Phosphate-Buffered Saline (PBS)

Procedure:

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate the plates at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow cell attachment.[12]

-

Compound Treatment: Prepare serial dilutions of the pyrazole derivatives in culture medium. After 24 hours of incubation, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (e.g., 0.5% DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48-72 hours.[12][13]

-

MTT Addition: After the treatment period, add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[11] During this time, viable cells will metabolize the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-200 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[11] Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

-

Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100 The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting a dose-response curve.

Antimicrobial Activity: Agar Diffusion Method

The agar diffusion method is a widely used technique to determine the antimicrobial activity of chemical compounds.

Materials:

-

Petri dishes

-

Mueller-Hinton Agar (for bacteria) or Sabouraud Dextrose Agar (for fungi)

-

Cultures of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans)

-

Sterile cotton swabs

-

Sterile paper discs (6 mm diameter)

-

Test pyrazole derivatives dissolved in a suitable solvent (e.g., DMSO)

-

Standard antibiotic (e.g., Chloramphenicol) and antifungal (e.g., Clotrimazole) discs

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism by suspending a few colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Plate Inoculation: Dip a sterile cotton swab into the inoculum suspension and streak it evenly over the entire surface of the agar plate to create a lawn of bacteria.[6]

-

Disc Application: Aseptically place sterile paper discs impregnated with a known concentration of the pyrazole derivative onto the surface of the inoculated agar plate. Also, place a standard antibiotic/antifungal disc and a solvent control disc.[6]

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48 hours for fungi.

-

Measurement of Inhibition Zone: After incubation, measure the diameter of the zone of inhibition (the clear area around the disc where microbial growth is inhibited) in millimeters.[8]

-

Interpretation: The size of the inhibition zone is proportional to the antimicrobial activity of the compound. The results are compared with the standard antimicrobial agent.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This in vivo model is used to evaluate the acute anti-inflammatory activity of compounds.

Materials:

-

Wistar rats (150-200 g)

-

1% Carrageenan solution in saline

-

Test pyrazole derivatives

-

Standard anti-inflammatory drug (e.g., Indomethacin, Phenylbutazone)

-

Plethysmometer

Procedure:

-

Animal Grouping and Acclimatization: Divide the rats into groups (n=5-6 per group): a control group, a standard drug group, and test groups receiving different doses of the pyrazole derivatives. Allow the animals to acclimatize for at least one week before the experiment.

-

Compound Administration: Administer the test compounds and the standard drug orally or intraperitoneally 30-60 minutes before the carrageenan injection. The control group receives the vehicle only.[5][8]

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[5][8]

-

Measurement of Paw Volume: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hours) and at regular intervals after (e.g., 1, 2, 3, 4, and 5 hours).[5]

-

Data Analysis: The percentage of inhibition of edema is calculated using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Mandatory Visualizations

Experimental Workflow for Biological Activity Screening

References

- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchhub.com [researchhub.com]

- 3. researchgate.net [researchgate.net]

- 4. pubcompare.ai [pubcompare.ai]

- 5. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 6. hardydiagnostics.com [hardydiagnostics.com]

- 7. apec.org [apec.org]

- 8. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 9. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Antibiotic susceptibility testing procedure step by step. The disk diffusion test (Kirby-Bauer test). [microbiologyinpictures.com]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis and Antimicrobial Evaluation of 1H-Pyrazole-3,5-dimethanol Derivatives

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis of 1H-pyrazole-3,5-dimethanol and its derivatives, along with detailed protocols for evaluating their antimicrobial properties. Pyrazole-containing compounds are a significant class of heterocycles known for a wide range of biological activities, including antimicrobial effects[1][2]. The functionalization of the pyrazole core at the 3 and 5 positions with methanol groups offers opportunities for creating novel derivatives with potential therapeutic applications.

I. Synthesis of this compound and Derivatives

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 3,5-dimethylpyrazole. This involves an oxidation reaction to form the dicarboxylic acid, followed by esterification and subsequent reduction.

Experimental Protocols

Protocol 1: Synthesis of 1H-Pyrazole-3,5-dicarboxylic acid

This protocol is adapted from the oxidation of 3,5-dimethyl-1H-pyrazole[3].

Materials:

-

3,5-Dimethyl-1H-pyrazole

-

Potassium permanganate (KMnO₄)

-

Hydrochloric acid (HCl)

-

Deionized water

Procedure:

-

Dissolve 3,5-dimethyl-1H-pyrazole in deionized water and heat the solution to 70°C.

-

Slowly add potassium permanganate to the heated solution while maintaining the temperature below 90°C.

-

After the addition is complete, cool the mixture to room temperature.

-

Filter the mixture to remove the manganese dioxide (MnO₂) precipitate and wash the precipitate with water.

-

Acidify the filtrate with hydrochloric acid to a pH of 2.

-

Allow the solution to stand overnight to facilitate the precipitation of the product.

-

Collect the precipitate by filtration and wash with cold water to yield 1H-pyrazole-3,5-dicarboxylic acid[3].

Protocol 2: Synthesis of Dimethyl 1H-pyrazole-3,5-dicarboxylate

This protocol is based on the esterification of 1H-pyrazole-3,5-dicarboxylic acid[4].

Materials:

-

1H-Pyrazole-3,5-dicarboxylic acid

-

Methanol (MeOH)

-

Gaseous hydrogen chloride (HCl) or Thionyl chloride (SOCl₂)

Procedure:

-

Suspend 1H-pyrazole-3,5-dicarboxylic acid in methanol.

-

Saturate the mixture with gaseous HCl or add thionyl chloride dropwise at 0°C[4].

-

Reflux the reaction mixture for 3 hours.

-

Allow the mixture to cool to room temperature and stand overnight.

-

Collect the resulting precipitate by filtration and wash with cold methanol to obtain dimethyl 1H-pyrazole-3,5-dicarboxylate[4].

Protocol 3: Synthesis of this compound

This protocol is based on the reduction of the corresponding dicarboxylate ester, a common method for producing diols[5].

Materials:

-

Dimethyl 1H-pyrazole-3,5-dicarboxylate

-

Lithium aluminum hydride (LiAlH₄) or Sodium borohydride (NaBH₄)

-

Anhydrous tetrahydrofuran (THF) or Ethanol

-

Saturated aqueous solution of ammonium chloride (NH₄Cl)

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH₄ in anhydrous THF.

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of dimethyl 1H-pyrazole-3,5-dicarboxylate in anhydrous THF to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Carefully quench the reaction by the dropwise addition of a saturated aqueous solution of NH₄Cl.

-

Filter the resulting mixture and concentrate the filtrate under reduced pressure.

-

Purify the crude product by column chromatography to yield this compound.

Protocol 4: Synthesis of this compound Derivatives (General)

The hydroxyl groups of this compound can be further functionalized to produce ethers and esters, allowing for the exploration of structure-activity relationships[6].

-

Esterification: React this compound with an appropriate acyl chloride or carboxylic acid anhydride in the presence of a base (e.g., pyridine or triethylamine) in a suitable solvent like dichloromethane.

-

Etherification: Treat this compound with an alkyl halide in the presence of a strong base (e.g., sodium hydride) in an anhydrous solvent like THF.

II. Antimicrobial Assays

The antimicrobial activity of the synthesized this compound derivatives can be determined by measuring the Minimum Inhibitory Concentration (MIC) using the broth microdilution method[7][8][9][10].

Experimental Protocols

Protocol 5: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

Materials:

-

Synthesized pyrazole derivatives

-

Bacterial and/or fungal strains

-

Cation-adjusted Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

Sterile 96-well microtiter plates

-

Standardized microbial inoculum (approximately 5 x 10⁵ CFU/mL)

-

Positive control antibiotic (e.g., Ciprofloxacin for bacteria, Amphotericin B for fungi)

-

Negative control (broth and inoculum only)

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a stock solution of each synthesized compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solutions in the wells of a 96-well microtiter plate using the appropriate broth to achieve a range of concentrations.

-

Add a standardized inoculum of the test microorganism to each well.

-

Include a positive control (a known antibiotic) and a negative control (no compound) on each plate.

-

Incubate the plates at 37°C for 16-20 hours for bacteria or at 35°C for 24-48 hours for fungi.

-

After incubation, determine the MIC by visually inspecting for turbidity or by measuring the optical density at 600 nm. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism[11][12][13].

III. Data Presentation

While specific antimicrobial data for this compound derivatives is not extensively available in the current literature, the following tables provide an example of how to structure the results from the antimicrobial assays. Data for structurally related pyrazole derivatives are included for reference.

Table 1: Antibacterial Activity of Pyrazole Derivatives (MIC in µg/mL)

| Compound | Derivative Type | Escherichia coli | Staphylococcus aureus | Reference |

| PD-1 | 5-hydroxy-3-methyl-pyrazole | 0.25 | >128 | [1] |

| PD-2 | 3,5-dimethyl azopyrazole | - | - | [2] |

| PD-3 | 1,3,5-trisubstituted pyrazole | - | - |

Table 2: Antifungal Activity of Pyrazole Derivatives (MIC in µg/mL)

| Compound | Derivative Type | Candida albicans | Aspergillus niger | Reference |

| PD-4 | 5-hydroxy-3-methyl-pyrazole | >128 | 1 | [1] |

| PD-5 | 1,3,5-trisubstituted pyrazole | - | - |

IV. Visualizations

Diagram 1: Synthetic Workflow

Caption: Synthetic pathway for this compound and its derivatives.

Diagram 2: Antimicrobial Assay Workflow

References

- 1. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. jocpr.com [jocpr.com]

- 3. 3,5-PYRAZOLEDICARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]

- 4. Dimethyl 1H-pyrazole-3,5-dicarboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. Reduction of some esters of pyrazole-3,4-dicarboxylic acid - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 6. This compound | 142179-08-6 | Benchchem [benchchem.com]

- 7. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]

- 8. Minimum Inhibitory Concentration (MIC) Test - Microbe [microbe.creativebiomart.net]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. Broth microdilution - Wikipedia [en.wikipedia.org]

- 11. bmglabtech.com [bmglabtech.com]

- 12. microbe-investigations.com [microbe-investigations.com]

- 13. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

Application Notes and Protocols: 1H-Pyrazole-3,5-dimethanol as a Ligand in Coordination Chemistry

Note: Extensive literature searches for the coordination chemistry of 1H-Pyrazole-3,5-dimethanol yielded limited specific data and experimental protocols. Therefore, this document provides a representative guide based on the well-studied, structurally related ligand, 3,5-dimethyl-1H-pyrazole . The methodologies and principles outlined here can serve as a foundational template for researchers and drug development professionals to design and conduct experiments with this compound.

Introduction to Pyrazole-Based Ligands in Coordination Chemistry

Pyrazole and its derivatives are a significant class of N-heterocyclic ligands in coordination chemistry. Their utility stems from the presence of two adjacent nitrogen atoms, which can coordinate to metal ions in various modes. The substituents on the pyrazole ring, such as the hydroxymethyl groups in this compound, can further influence the electronic and steric properties of the resulting metal complexes, as well as introduce additional donor sites for coordination or hydrogen bonding. These characteristics make pyrazole-based ligands versatile building blocks for constructing coordination compounds with diverse applications in catalysis, materials science, and medicinal chemistry.

Synthesis of Pyrazole-Based Ligands

A common and straightforward method for the synthesis of 3,5-disubstituted-1H-pyrazoles involves the condensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative. For the synthesis of the analogous 3,5-dimethyl-1H-pyrazole, acetylacetone is reacted with hydrazine hydrate.

Caption: General synthesis of 3,5-dimethyl-1H-pyrazole.

Coordination Chemistry of 3,5-dimethyl-1H-pyrazole: A Representative Example

3,5-dimethyl-1H-pyrazole can coordinate to metal ions as a neutral ligand or, upon deprotonation, as an anionic pyrazolate ligand. The coordination can be monodentate, bridging two or more metal centers.

Representative Coordination Complex Data

The following table summarizes crystallographic data for a representative hexanuclear sodium(I) complex with 3,5-dimethyl-1H-pyrazole, illustrating its coordination behavior.[1]

| Parameter | Value |

| Complex | Na₆(C₅H₈N₂)₄(C₅H₇N₂)₆ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.2194(5) |

| b (Å) | 24.1554(9) |

| c (Å) | 11.3311(4) |

| β (°) ** | 109.942(1) |

| V (ų) ** | 3143.99(8) |

| Z | 2 |

Table 1: Crystallographic data for a hexanuclear Na(I) complex with 3,5-dimethyl-1H-pyrazole and its anion.[1]

Experimental Protocols

The following are generalized protocols for the synthesis of the representative ligand and a coordination complex. These should be adapted based on the specific metal salt and desired product when working with this compound.

Protocol for the Synthesis of 3,5-dimethyl-1H-pyrazole

Materials:

-

Acetylacetone

-

Hydrazine hydrate

-

Ethanol

-

Round-bottom flask

-

Condenser

-

Heating mantle

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve acetylacetone (1.0 eq) in ethanol.

-

Slowly add hydrazine hydrate (1.0 eq) to the solution while stirring.

-

Attach a condenser and heat the mixture to reflux for 2-3 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude product can be purified by recrystallization or column chromatography.

Caption: Experimental workflow for ligand synthesis.

Protocol for the Synthesis of a Representative Metal Complex

Materials:

-

3,5-dimethyl-1H-pyrazole

-

Metal salt (e.g., Cu(ClO₄)₂, CoI₂, etc.)

-

Appropriate solvent (e.g., ethanol, methanol, acetonitrile)

-

Beakers or reaction vials

-

Stir plate and stir bar

Procedure:

-

Dissolve the 3,5-dimethyl-1H-pyrazole ligand in a suitable solvent in a beaker.

-

In a separate beaker, dissolve the metal salt in the same or a miscible solvent.

-

Slowly add the metal salt solution to the ligand solution while stirring.

-

The molar ratio of ligand to metal can be varied to obtain different coordination environments (e.g., 1:1, 2:1).

-

Stir the reaction mixture at room temperature for a specified period (e.g., 1-24 hours).

-

If a precipitate forms, it can be collected by filtration, washed with a small amount of cold solvent, and dried.

-

If no precipitate forms, single crystals suitable for X-ray diffraction may be obtained by slow evaporation of the solvent, vapor diffusion, or layering techniques.

Caption: Experimental workflow for complex synthesis.

Characterization of Coordination Complexes

The synthesized complexes should be characterized using a variety of analytical techniques to determine their structure and properties.

| Technique | Information Obtained |

| Single-Crystal X-ray Diffraction | Provides the precise 3D molecular structure, including bond lengths, bond angles, and coordination geometry. |

| Infrared (IR) Spectroscopy | Identifies the coordination of the pyrazole ligand to the metal ion by observing shifts in the N-H and C=N stretching frequencies. For this compound, changes in the O-H stretch would also be informative. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR can confirm the presence of the ligand in the complex and provide information about its symmetry in solution. |

| Elemental Analysis | Determines the empirical formula of the complex. |

| Thermogravimetric Analysis (TGA) | Assesses the thermal stability of the complex and can indicate the presence of coordinated or lattice solvent molecules. |

Table 2: Common characterization techniques for pyrazole-based coordination complexes.

Potential Applications and Future Directions

While specific applications for this compound complexes are not yet documented, based on related pyrazole chemistry, potential areas of interest include:

-

Catalysis: The hydroxymethyl groups could act as secondary coordination sites or participate in hydrogen bonding, influencing the catalytic activity of the metal center.

-

Bioinorganic Chemistry: Pyrazole-containing compounds have shown a range of biological activities. Metal complexes of this compound could be explored for their therapeutic or diagnostic potential.

-

Supramolecular Chemistry: The ability of the hydroxyl groups to form hydrogen bonds could be exploited to construct novel supramolecular architectures and metal-organic frameworks (MOFs).

Researchers are encouraged to adapt the provided protocols to synthesize and characterize novel coordination complexes of this compound and explore their properties and potential applications.

References